1-Tert-butylpiperidine-4-carboxylic acid hydrochloride
Description
1-Tert-butylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a tert-butyl group at the 1-position and a carboxylic acid moiety at the 4-position, stabilized as a hydrochloride salt. This structure combines lipophilicity (from the tert-butyl group) with enhanced aqueous solubility (due to the hydrochloride salt), making it a candidate for pharmaceutical and biochemical applications. Piperidine-based compounds are widely explored in drug discovery due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
1-tert-butylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)11-6-4-8(5-7-11)9(12)13;/h8H,4-7H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAQLAPENPROSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-95-0 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of tert-butylamine with piperidine-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Tert-butylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butylpiperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
- The pyridinyl group may also engage in π-π interactions in biological systems .
- tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (): Incorporation of a guanidine group increases basicity and hydrogen-bonding capacity, which could improve binding to acidic residues in enzymes or nucleic acids .
Physicochemical Properties
The table below summarizes critical properties of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride and analogs:
*Estimated based on pyridinyl’s polarity.
- Molecular Weight : The tert-butyl derivative is lighter than naphthyl-substituted analogs, favoring better pharmacokinetic profiles.
- Lipophilicity (xlogP) : The tert-butyl group increases logP compared to pyridinyl analogs but remains lower than naphthyl derivatives, balancing solubility and membrane penetration.
- Hydrogen Bonding: The carboxylic acid and hydrochloride groups provide 2–3 H-bond donors, critical for target engagement. Pyridinyl and guanidine analogs exhibit higher acceptor counts .
Biological Activity
1-Tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS No. 2173991-95-0) is a compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological effects, and relevant research findings.
The synthesis of this compound typically involves the reaction of tert-butylamine with piperidine-4-carboxylic acid in the presence of hydrochloric acid to form the hydrochloride salt. The compound is characterized by its unique combination of a tert-butyl group and a carboxylic acid, which imparts specific chemical properties and reactivity.
The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic reactions, influencing pathways involved in cellular signaling and metabolic processes.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of this compound. Its derivatives have shown promising activity against various bacterial strains, including resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. Structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antibacterial efficacy, suggesting that this compound could serve as a lead for developing new antibiotics .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on certain enzymes. For example, it may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Such inhibition could have implications for cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .
Case Study: Antibacterial Efficacy
A notable case study evaluated the efficacy of this compound derivatives against multidrug-resistant Pseudomonas aeruginosa. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness of various derivatives. Results indicated that certain modifications led to significantly lower MIC values compared to standard antibiotics, highlighting the compound's potential as a novel antibacterial agent .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Pseudomonas aeruginosa |
| Standard Antibiotic A | 64 | Pseudomonas aeruginosa |
| Standard Antibiotic B | 128 | Streptococcus pneumoniae |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 1-Tert-butylpiperidine-4-carboxylic acid hydrochloride in laboratory settings?
- Answer: The synthesis typically involves multi-step routes, including Boc protection of the piperidine ring, functionalization at the 4-position, and subsequent deprotection. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate) are common precursors, followed by hydrolysis and HCl salt formation. Reaction optimization may include temperature control (e.g., 0–25°C for acid-sensitive steps) and use of anhydrous conditions to prevent decomposition .
Q. What spectroscopic techniques are employed to confirm the structural integrity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for verifying stereochemistry and regioselectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the carboxylic acid). High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry (MS) validate molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound due to its potential hazards?
- Answer: Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with water for 15 minutes. Store in a cool, dark place (<4°C) in airtight containers, away from oxidizers. Note that acute toxicity data may be incomplete, requiring caution during disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data across different studies?
- Answer: Discrepancies often arise from impurities or polymorphic forms. Perform recrystallization (e.g., using ethanol/water mixtures) to isolate pure phases. Cross-validate results with Differential Scanning Calorimetry (DSC) for melting behavior and X-ray crystallography for solid-state structure confirmation. Compare NMR data with computed spectra (e.g., using DFT calculations) to rule out solvent or pH effects .
Q. What strategies optimize the yield of this compound in multi-step synthetic routes?
- Answer: Key optimizations include:
- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups for amine protection, as they are stable under acidic hydrolysis conditions .
- Catalysis: Employ Pd/C or Raney nickel for selective hydrogenation of intermediates.
- Workup: Adjust pH during HCl salt formation (target pH 3–4) to minimize byproducts. Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion .
Q. How do storage conditions (temperature, light exposure) affect the compound's stability over time?
- Answer: Prolonged exposure to light or moisture accelerates decomposition. Stability studies show that storage at –20°C in amber vials with desiccants extends shelf life (>12 months). Conduct accelerated degradation studies (40°C/75% relative humidity for 4 weeks) to simulate long-term stability and identify degradation products via LC-MS .
Q. What are the challenges in interpreting NMR spectra due to possible stereochemical complexities?
- Answer: Diastereotopic protons in the piperidine ring or tert-butyl group can split signals into complex multiplets. Use chiral derivatizing agents (e.g., Mosher’s acid) to resolve enantiomers. 2D NOESY experiments clarify spatial proximity of protons, while ¹³C DEPT-135 distinguishes CH₂ and CH₃ groups in crowded spectra .
Data Contradiction Analysis
- Example: Conflicting solubility data (e.g., water vs. DMSO) may arise from varying salt forms (free base vs. hydrochloride). Re-test solubility in standardized buffers (e.g., PBS pH 7.4) and report exact conditions (temperature, ionic strength) .
Methodological Considerations
- Purity Assessment: Combine HPLC (retention time matching), elemental analysis (C, H, N within ±0.4% of theoretical), and Karl Fischer titration (<0.5% water content) for comprehensive quality control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
